Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted with two methyl ester groups at positions 4 and 3. The molecule is further functionalized with a 2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl side chain at the N1 position. Its structural complexity arises from the integration of urea, triazole, and ester functionalities, which are critical for its physicochemical and biological properties. This compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,4-disubstituted triazoles .
Properties
IUPAC Name |
dimethyl 1-[2-[(2,6-dimethylphenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c1-9-6-5-7-10(2)12(9)19-17(26)18-11(23)8-22-14(16(25)28-4)13(20-21-22)15(24)27-3/h5-7H,8H2,1-4H3,(H2,18,19,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWCFUWGLCDJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 2,6-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.
Triazole Ring Formation: The urea derivative is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Esterification: The final step involves the esterification of the triazole compound with dimethyl oxalate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazole Dicarboxylates
The compound belongs to a broader class of 1,2,3-triazole-4,5-dicarboxylates, where variations in substituents and side chains significantly influence their properties. Key analogs include:
Physicochemical Properties
- Solubility : Methyl esters (as in the target compound) generally exhibit lower water solubility compared to ethyl esters (e.g., the diethyl analog in ) due to reduced polarity.
- Thermal Stability : The presence of a urea moiety enhances thermal stability compared to simpler triazole esters .
- Crystallinity: The hydroxy-iodo-phenylpropyl analog () forms stable monoclinic crystals (space group P1), whereas the target compound’s crystallinity is less documented.
Spectroscopic Characterization
Biological Activity
Dimethyl 1-(2-(3-(2,6-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.
The synthesis of this compound involves several steps:
- Formation of the Urea Derivative : The reaction of 2,6-dimethylphenyl isocyanate with an appropriate amine yields the urea derivative.
- Triazole Ring Formation : The urea derivative is reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
- Esterification : Finally, esterification of the triazole compound with dimethyl oxalate produces the desired product.
The compound's structure includes a triazole ring, a urea derivative, and a dimethylphenyl group, which contribute to its unique chemical properties .
This compound exhibits biological activity through its interaction with specific molecular targets. It has been noted for its potential anti-inflammatory and anticancer properties. The mechanism likely involves modulation of various signaling pathways related to cell proliferation and apoptosis .
Antitrypanosomal Activity
Recent studies have highlighted the trypanocidal potential of triazole derivatives. For instance, compounds similar to this compound showed significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies reported IC50 values indicating potent activity against both trypomastigotes and intracellular amastigotes .
Applications in Medicinal Chemistry
This compound is being investigated for:
- Drug Design : Its structural motifs are being explored as pharmacophores in developing new therapeutic agents.
- Biochemical Assays : The compound serves as a probe in enzyme interaction studies and protein-ligand binding assays .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Structure | Contains a triazole ring and urea derivative | Other triazoles |
| Activity | Anti-inflammatory and anticancer properties | Varies by compound |
| Application | Used in drug design and biochemical assays | Varies by compound |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- A study focusing on 1,2,3-triazole analogs demonstrated their efficacy against T. cruzi with IC50 values significantly lower than traditional treatments .
- Research into antioxidant properties of triazole-containing compounds revealed moderate antioxidant activity that could be enhanced by structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
